molecular formula C3H4N2O2S B13115878 1H-imidazole-2-sulfinic acid

1H-imidazole-2-sulfinic acid

Cat. No.: B13115878
M. Wt: 132.14 g/mol
InChI Key: FFKQBBMJRHVVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-imidazole-2-sulfinic acid is a heterocyclic organic compound that features an imidazole ring with a sulfinic acid group attached to the second carbon. Imidazoles are known for their versatility and presence in various biologically active molecules, making them significant in both medicinal and industrial chemistry.

Chemical Reactions Analysis

Types of Reactions: 1H-imidazole-2-sulfinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.

    Reduction: The compound can be reduced to form imidazole-2-thiol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or alkylating agents.

Major Products:

    Oxidation: Imidazole-2-sulfonic acid.

    Reduction: Imidazole-2-thiol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1H-imidazole-2-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-imidazole-2-sulfinic acid involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The sulfinic acid group can form strong interactions with metal ions, making it a useful ligand in coordination chemistry .

Comparison with Similar Compounds

    Imidazole: A simpler structure without the sulfinic acid group.

    Imidazole-2-thiol: A reduced form of 1H-imidazole-2-sulfinic acid.

    Imidazole-2-sulfonic acid: An oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C3H4N2O2S

Molecular Weight

132.14 g/mol

IUPAC Name

1H-imidazole-2-sulfinic acid

InChI

InChI=1S/C3H4N2O2S/c6-8(7)3-4-1-2-5-3/h1-2H,(H,4,5)(H,6,7)

InChI Key

FFKQBBMJRHVVBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)S(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.